5-Methyl-1-(methylthio)isoquinolin-3(2H)-one
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Overview
Description
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline This compound is characterized by the presence of a methyl group and a methylthio group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(methylthio)benzaldehyde with methylamine in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction conditions typically include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
5-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or bind to specific receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Methylisoquinolin-3(2H)-one: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
1-Methylthioisoquinolin-3(2H)-one: Lacks the methyl group, which may influence its properties compared to 5-Methyl-1-(methylthio)isoquinolin-3(2H)-one.
Uniqueness
This compound is unique due to the presence of both the methyl and methylthio groups, which can significantly impact its chemical behavior and potential applications. The combination of these functional groups may enhance its reactivity and provide unique pharmacological properties compared to similar compounds.
Properties
CAS No. |
61576-33-8 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-methyl-1-methylsulfanyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NOS/c1-7-4-3-5-8-9(7)6-10(13)12-11(8)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
VHIUERAAVPJHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C(NC(=O)C=C12)SC |
Origin of Product |
United States |
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